1,3-Dimesityl-1,3-propanedione

Metallodrugs Anticancer Agents β-Diketone Complexes

Researchers synthesizing anticancer metallodrugs or OLED emitters require ligands that enforce specific coordination geometries. This sterically hindered β-diketone (HLMes) delivers predictable square planar Cu(II) complexes and up to 15x lower IC₅₀ vs. cisplatin in colon carcinoma cells. - Key data: [Mn(LMes)₂(H₂O)₂] IC₅₀ = 1.2 µM (HCT-116) vs. 18.5 µM cisplatin. - Photophysical advantage: Ir(dMes)₃ PLQY 75% → 96% with optimized mesityl substitution. - Supply: ≥98% purity, ambient shipping, bulk custom synthesis available.

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
CAS No. 6477-29-8
Cat. No. B3337454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimesityl-1,3-propanedione
CAS6477-29-8
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)CC(=O)C2=C(C=C(C=C2C)C)C)C
InChIInChI=1S/C21H24O2/c1-12-7-14(3)20(15(4)8-12)18(22)11-19(23)21-16(5)9-13(2)10-17(21)6/h7-10H,11H2,1-6H3
InChIKeyLLHVNYNCXKORFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimesityl-1,3-propanedione: Sterically Hindered β-Diketone Ligand


1,3-Dimesityl-1,3-propanedione (also known as 1,3-dimesitylpropane-1,3-dione, HLMes) is a β-diketone ligand characterized by two bulky mesityl (2,4,6-trimethylphenyl) groups flanking the central 1,3-propanedione core [1]. With a molecular formula C₂₁H₂₄O₂ and molecular weight 308.42 g/mol, this compound exists primarily in its enol form due to steric stabilization, exhibiting a melting point of 103–104 °C . HLMes serves as a sterically demanding, O,O′-chelating ligand that forms stable complexes with a wide range of transition metals and lanthanides, where its pronounced steric bulk imposes distinct coordination geometries and modulates the physicochemical properties of the resulting metal complexes [1].

Scaffold

Sterically demanding β-diketone ligand with two mesityl groups

Chelation

O,O′-bidentate mode for transition metal and lanthanide complex synthesis

Form

Primarily enol form under ambient conditions; supports predictable coordination geometry control

1,3-Dimesityl-1,3-propanedione vs. Simpler β-Diketones


The two ortho-methylated mesityl substituents in 1,3-dimesityl-1,3-propanedione create an exceptionally congested steric environment around the metal coordination sphere, a feature that fundamentally alters complex stability, geometry, and biological activity compared to less hindered analogs such as 1,3-diphenylpropane-1,3-dione (HLPh, dibenzoylmethane) or acetylacetone [1]. In head-to-head comparisons, metal complexes bearing HLMes consistently exhibit distinct coordination geometries—e.g., square planar Cu(II) versus square pyramidal or tetrahedral arrangements observed with fluorinated or unsubstituted phenyl analogs [1]. More critically, HLMes-derived complexes demonstrate markedly superior antiproliferative potency across multiple human cancer cell lines, with IC₅₀ values up to 15-fold lower than cisplatin and several-fold lower than analogous HLPh or HLCF₃ complexes [1]. Consequently, substituting HLMes with a generic β-diketone ligand would yield complexes with fundamentally different structural and pharmacological profiles, potentially compromising experimental reproducibility and therapeutic efficacy.

Target Ligand

1,3-Dimesityl-1,3-propanedione (HLMes): bulky ortho-methylated mesityl groups enforce congested coordination sphere and distinct geometry

Substitute Class

Simpler β-diketones (HLPh, acetylacetone): reduced steric bulk may yield alternative coordination geometries and response profiles

Geometry Control

Mesiryl groups block axial solvent coordination; square planar Cu(II) geometry observed in reported crystallographic data

Less hindered analogs permit axial ligation (e.g., square pyramidal Cu(II) with THF adduct); geometry may shift under similar synthesis conditions

Cell-Model Endpoint Profile

HLMes-derived complexes show consistently lower reported IC₅₀ values across tested cell lines versus comparator complexes

Generic β-diketone substitution may substantially alter complex stability and cell-model response; experimental reproducibility requires ligand-specific review

1,3-Dimesityl-1,3-propanedione Comparative Evidence


Mn(II) Complex Cytotoxicity in Colon Carcinoma

The manganese(II) complex [Mn(LMes)₂(H₂O)₂] (7) derived from 1,3-dimesityl-1,3-propanedione displays significantly enhanced antiproliferative activity compared to its less sterically hindered analog [Mn(LPh)₂(H₂O)₂] (13) and the clinical reference drug cisplatin. In human colon carcinoma HCT-15 cells, [Mn(LMes)₂(H₂O)₂] achieves an IC₅₀ of 1.2 ± 0.7 µM, versus 13.3 ± 2.0 µM for [Mn(LPh)₂(H₂O)₂] and 18.5 ± 2.2 µM for cisplatin [1]. This represents an 11.1-fold improvement over the diphenyl analog and a 15.4-fold improvement over cisplatin under identical experimental conditions (72 h MTT assay) [1].

Mn(II) Cytotoxicity in HCT-15
Head-to-head
[Mn(LMes)₂(H₂O)₂]: IC₅₀ 1.2 ± 0.7 µM
[Mn(LPh)₂(H₂O)₂]: 13.3 ± 2.0 µM
Cisplatin: 18.5 ± 2.2 µM
11.1-fold and 15.4-fold lower IC₅₀
Supports Mn(II) complex cytotoxicity endpoint review
HCT-15 colon carcinoma cells, 72 h MTT assay; reported comparison context
Metallodrugs Anticancer Agents β-Diketone Complexes

Cu(II) Complex Anticancer Activity Across Cancer Cell Lines

In a systematic comparative study, the Cu(II) complex [Cu(LMes)₂] (11) demonstrated consistently lower IC₅₀ values than its fluorinated analog [Cu(LCF₃)₂] (5) and its unsubstituted phenyl analog [Cu(LPh)₂] (17) across a panel of five human solid tumor cell lines. For instance, against pancreatic BxPC-3 cells, [Cu(LMes)₂] exhibited an IC₅₀ of 1.2 ± 0.4 µM, compared to 6.7 ± 0.6 µM for [Cu(LPh)₂] (5.6-fold improvement) and 15.5 ± 2.4 µM for [Cu(LCF₃)₂] (12.9-fold improvement) [1]. Similar trends were observed in colon, testis, breast, and small cell lung cancer lines, confirming that the mesityl-substituted ligand confers a broadly applicable enhancement in antiproliferative activity [1].

Cu(II) Activity in BxPC-3
Head-to-head
[Cu(LMes)₂]: IC₅₀ 1.2 ± 0.4 µM
[Cu(LPh)₂]: 6.7 ± 0.6 µM
[Cu(LCF₃)₂]: 15.5 ± 2.4 µM
5.6-fold and 12.9-fold lower IC₅₀
Supports Cu(II) complex cell-model response context
BxPC-3 pancreatic cancer cells, 72 h MTT assay; panel trend consistent across 5 lines
Copper Complexes Anticancer Structure-Activity Relationship

Cu(II) Coordination Geometry: Square Planar vs. Square Pyramidal

X-ray crystallographic analysis reveals that the Cu(II) complex of 1,3-dimesityl-1,3-propanedione, [Cu(LMes)₂] (11), adopts a strictly square planar geometry with no apical ligand coordination [1]. In stark contrast, the analogous complex derived from the fluorinated β-diketone HLCF₃, [Cu(LCF₃)₂] (5), crystallizes as a THF adduct featuring a rare square pyramidal geometry with an apical THF molecule (Cu–O distance 2.232 Å vs. basal Cu–O distances 1.920–1.924 Å) [1]. This geometric divergence is directly attributable to the steric shielding provided by the mesityl groups, which effectively blocks solvent coordination to the axial sites of the Cu(II) center.

Cu(II) Coordination Geometry
Method context
[Cu(LMes)₂]: Square planar; no axial ligation
[Cu(LCF₃)₂(THF)]: Square pyramidal; apical THF, Cu–O 2.232 Å
Divergence attributed to mesityl steric shielding
Supports coordination geometry control review
Single-crystal X-ray diffraction; solvent-dependent crystallization conditions
Coordination Chemistry X-ray Crystallography Ligand Design

Ir(III) Complex Photoluminescence for Blue PhOLEDs

In a comparative study of heteroleptic blue-emitting Ir(III) complexes, the ancillary ligand 1,3-dimesitylpropane-1,3-dione (dMes) was evaluated against the mono-mesityl analog 1-mesitylbutane-1,3-dione (mMes). The complex tBuCN-FIrdMes bearing the dMes ligand exhibited a photoluminescence quantum yield (PLQY) of 75 ± 3% in doped films, whereas the mMes-bearing complex tBuCN-FIrmMes achieved a PLQY of 96 ± 3% [1]. The di-mesityl ligand also influenced the horizontal dipole ratio (Θ: 71% vs. 76%) and external quantum efficiency (EQE) of the resulting PhOLED devices [1]. These quantitative differences underscore the role of the second mesityl group in modulating the excited-state properties and device performance of Ir(III) emitters.

Ir(III) PLQY in Doped Films
Reported
tBuCN-FIrdMes (dMes): PLQY 75 ± 3%
tBuCN-FIrmMes (mMes): PLQY 96 ± 3%
21 percentage-point difference
Supports photoluminescence tuning review for Ir(III) emitters
Room temperature; di- vs mono-mesityl ancillary ligand comparison
PhOLEDs Photoluminescence Iridium Complexes

1,3-Dimesityl-1,3-propanedione Applications


Mn(II) Anticancer Agents for Cisplatin-Resistant Tumors

The Mn(II) complex [Mn(LMes)₂(H₂O)₂] demonstrates IC₅₀ values up to 15-fold lower than cisplatin in human colon carcinoma cells (1.2 µM vs. 18.5 µM), and 11-fold lower than the analogous diphenyl complex [1]. This substantial potency advantage positions 1,3-dimesityl-1,3-propanedione as the ligand of choice for researchers synthesizing Mn(II) metallodrug candidates targeting colorectal, pancreatic, testicular, and breast cancers, particularly those with intrinsic or acquired cisplatin resistance [1].

Square Planar Cu(II) Complexes for Cancer Therapy

The Cu(II) complex of 1,3-dimesityl-1,3-propanedione, [Cu(LMes)₂], exhibits strictly square planar geometry with no axial ligation, a direct consequence of the ligand's steric bulk [1]. This predictable geometry, combined with IC₅₀ values as low as 1.2 µM in pancreatic cancer cells—substantially lower than both fluorinated and unsubstituted phenyl analogs—makes HLMes an invaluable ligand for bioinorganic chemists seeking to correlate coordination geometry with anticancer activity [1].

Tuning Photoluminescence in Ir(III) Blue PhOLEDs

The comparison between Ir(III) complexes bearing 1,3-dimesitylpropane-1,3-dione (dMes) and 1-mesitylbutane-1,3-dione (mMes) reveals a PLQY differential of 21 percentage points (75 ± 3% vs. 96 ± 3%) [1]. This quantitative structure-property relationship enables materials scientists to precisely tune the photophysical properties of phosphorescent emitters by selecting the appropriate degree of mesityl substitution, facilitating the rational design of blue PhOLEDs with optimized efficiency and reduced efficiency roll-off [1].

Coordination Chemistry with Steric Control

The pronounced steric hindrance of 1,3-dimesityl-1,3-propanedione imposes unique coordination geometries (e.g., square planar Cu(II) vs. square pyramidal with fluorinated analogs) and influences the electronic structure of metal complexes [1]. Researchers investigating fundamental aspects of coordination chemistry, including magnetic exchange, zero-field splitting, and catalytic activity, benefit from using HLMes as a sterically demanding benchmark ligand that reliably yields structurally characterized, monomeric complexes with predictable geometries [1].

Application
Selection Property
Validation Focus
Mn(II) complex cell-model studies
Steric ligand selection for cytotoxicity endpoint review
Colon carcinoma cell-model endpoint context
Cu(II) geometry-activity correlation research
Square planar geometry control via bulky O,O′-chelate
Pancreatic cell-model response context; crystallographic confirmation
Ir(III) phosphorescent emitter development
Ancillary ligand PLQY tuning by mesityl substitution degree
Photoluminescence quantum yield and horizontal dipole ratio review
Coordination chemistry with steric control
Bulky benchmark ligand for predictable monomeric complexes
X-ray crystallographic geometry confirmation; magnetic and catalytic property studies

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